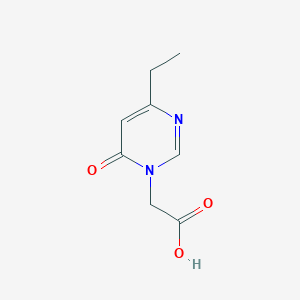
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol
Overview
Description
The compound “1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol” belongs to the class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol” would depend on its specific structure. Generally, triazoles are stable and have low reactivity .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives demonstrated significant antimicrobial activities against a variety of microorganisms, highlighting their potential as effective agents in combating microbial infections. The study's findings suggest these compounds could serve as a basis for developing new antimicrobial agents (H. Bektaş et al., 2007).
Design and Evaluation of Pyrazole Derivatives : A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. Some compounds showed broad-spectrum activity and moderate to good antioxidant activities, indicating their dual functionality (Manjunatha Bhat et al., 2016).
Catalytic and Synthesis Applications
Catalyst Activation with Organochalcogen Ligand Complexes : The study explored the catalytic applications of 1,2,3-triazole-based complexes in oxidation and transfer hydrogenation reactions. These complexes exhibited efficient catalytic activities, demonstrating the potential of 1,2,3-triazole derivatives in catalysis (Fariha Saleem et al., 2014).
Synthesis of Triazole[3,4-b][1,3,4]thiadiazoles : This research involved the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles with potent antimicrobial properties. The compounds displayed marked inhibition against bacterial and fungal strains, demonstrating the synthetic versatility and biological relevance of 1,2,4-triazole derivatives (C. Sanjeeva Reddy et al., 2010).
Microwave Assisted Synthesis : A microwave-assisted technique was utilized to synthesize novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. This method offers a rapid and efficient approach to producing these compounds, which could have various scientific applications (J. Raval et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-3-7(4-8(6)10)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFNWXRXEDBIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)
![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)




